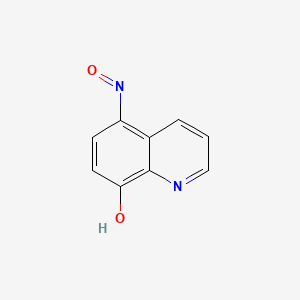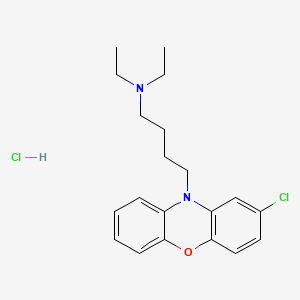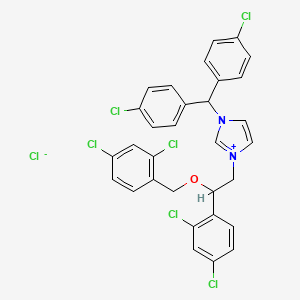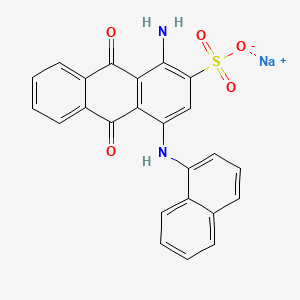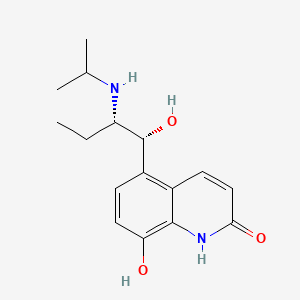
Procaterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Procaterol is a brand name for albuterol sulfate, a racemic salt of albuterol. Albuterol sulfate is a bronchodilator that is commonly used to treat or prevent bronchospasm in patients with reversible obstructive airway disease. It is often administered via an inhalation aerosol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Albuterol sulfate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the intermediate compound, 4-(tert-butylamino)-1-(4-hydroxy-3-hydroxymethylphenyl)butan-2-ol. This intermediate is then reacted with sulfuric acid to form albuterol sulfate. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of albuterol sulfate involves large-scale chemical reactors where the synthesis reactions are carried out under stringent quality control measures. The final product is purified through crystallization and filtration processes to ensure high purity and efficacy. The purified albuterol sulfate is then formulated into inhalation aerosols for medical use .
Análisis De Reacciones Químicas
Types of Reactions
Albuterol sulfate undergoes various chemical reactions, including:
Oxidation: Albuterol can be oxidized to form albuterol quinone.
Reduction: Reduction reactions can convert albuterol quinone back to albuterol.
Substitution: Albuterol can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products Formed
Oxidation: Albuterol quinone.
Reduction: Albuterol.
Substitution: Various substituted albuterol derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Albuterol sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of bronchodilator mechanisms and drug interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Extensively used in clinical trials to evaluate its efficacy in treating asthma and chronic obstructive pulmonary disease (COPD).
Industry: Utilized in the development of new inhalation delivery systems and formulations
Mecanismo De Acción
Albuterol sulfate exerts its effects by stimulating beta-2 adrenergic receptors in the smooth muscle of the airways. This stimulation leads to the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow .
Comparación Con Compuestos Similares
Similar Compounds
Levalbuterol: A single enantiomer of albuterol with similar bronchodilator effects.
Salmeterol: A long-acting beta-2 agonist with a longer duration of action compared to albuterol.
Formoterol: Another long-acting beta-2 agonist used for similar indications.
Uniqueness
Albuterol sulfate is unique in its rapid onset of action, making it ideal for acute relief of bronchospasm. Unlike long-acting beta-2 agonists, albuterol sulfate is used for immediate symptom relief rather than long-term control .
Propiedades
| Beta(2)-receptor stimulation in the lung causes relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow. | |
Número CAS |
72332-33-3 |
Fórmula molecular |
C16H22N2O3 |
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
8-hydroxy-5-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C16H22N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20)/t12-,16+/m1/s1 |
Clave InChI |
FKNXQNWAXFXVNW-WBMJQRKESA-N |
SMILES |
CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C |
SMILES isomérico |
CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C |
SMILES canónico |
CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C |
Apariencia |
Solid powder |
| 72332-33-3 | |
Descripción física |
Solid |
Números CAS relacionados |
62929-91-3 (mono-hydrochloride) |
Solubilidad |
3.29e-01 g/L |
Sinónimos |
(R*,S*)-(+-)-8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone CI 888 CI-888 CI888 Hydrochloride, Procaterol Monohydrochloride, Procaterol OPC 2009 OPC-2009 OPC2009 Pro Air Pro-Air ProAir Procaterol Procaterol Hydrochloride Procaterol Monohydrochloride Procaterol Monohydrochloride, (R*,R*)-(+)-Isomer Procaterol Monohydrochloride, (R*,R*)-(+-)-Isomer Procaterol Monohydrochloride, (R*,R*)-(-)-Isomer Procaterol Monohydrochloride, (R*,S*)-(+)-Isomer Procaterol Monohydrochloride, (R*,S*)-(-)-Isomer Procaterol, (R*,R*)-(+-)-Isomer Procaterol, (R*,S*)-(-)-Isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



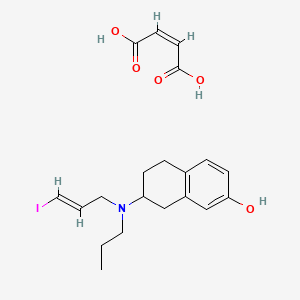

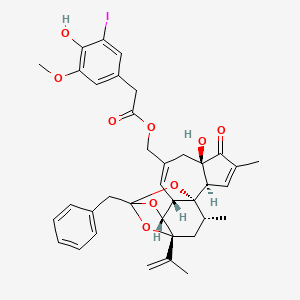
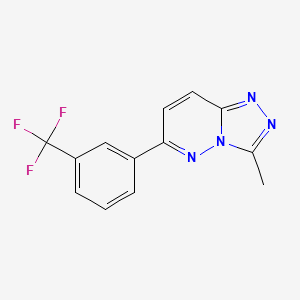
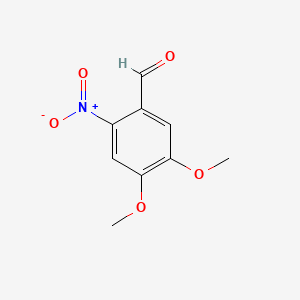
![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)
![7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B1662944.png)
